molecular formula C10H19BrO2 B179384 Ethyl 8-bromooctanoate CAS No. 29823-21-0

Ethyl 8-bromooctanoate

Cat. No.: B179384
CAS No.: 29823-21-0
M. Wt: 251.16 g/mol
InChI Key: UBTQVPMVWAEGAC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that Ethyl 8-bromooctanoate is a lipophilic brominated compound that binds to the bromodomains of the nuclear factor kappa B (NFκB) protein and inhibits its transcriptional activity . This interaction suggests that this compound may have a role in regulating gene expression and cellular signaling pathways.

Cellular Effects

Given its ability to inhibit NFκB transcriptional activity , it may influence cell function by altering gene expression patterns

Molecular Mechanism

The molecular mechanism of this compound involves binding to the bromodomains of the NFκB protein, thereby inhibiting its transcriptional activity . This suggests that this compound may exert its effects at the molecular level by modulating gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound has a boiling point of 123°C/ 3mm and is stable under normal temperatures and pressures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-bromooctanoate typically involves a three-step process:

Industrial Production Methods: In industrial settings, the synthesis process is optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-bromooctanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction Reactions: The compound can be reduced to form ethyl octanoate.

    Oxidation Reactions: It can undergo oxidation to form 8-bromooctanoic acid.

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted octanoates.

    Reduction: Ethyl octanoate.

    Oxidation: 8-bromooctanoic acid.

Scientific Research Applications

Ethyl 8-bromooctanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 8-bromooctanoate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the specific reactivity of the bromine atom, which makes it suitable for a wide range of chemical transformations. The bromine atom’s size and electronegativity provide distinct reactivity patterns compared to chlorine, iodine, and fluorine .

Properties

IUPAC Name

ethyl 8-bromooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTQVPMVWAEGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295187
Record name Ethyl 8-bromooctanoate
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Molecular Weight

251.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29823-21-0
Record name Octanoic acid, 8-bromo-, ethyl ester
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Record name 29823-21-0
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Record name Ethyl 8-bromooctanoate
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Record name Octanoic acid, 8-bromo-, ethyl ester
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Synthesis routes and methods I

Procedure details

To a solution of 8-bromooctanoic acid (0.20 g, 0.89 mmol), DMAP (0.12 g, 0.99 mmol), and ethanol (0.05 g, 0.99 mmol) in methylene chloride (20 mL) was added EDCI (0.19 g, 0.99 mmol) at room temperature. After stirring for 12 h, the reaction mixture was washed with 1 N NaOH aqueous solution (15 mL) and water (30 mL), and the organic layer was dried over Na2SO4 and evaporated to give 8-bromooctanoic acid ethyl ester (0.17 g, 75%). This bromide reacted with 4-(3-adamantan-1-yl-ureido)butyric acid 822 in the same manner as that used for the preparation of 883 to provide 879 (0.19 g, 65%) as a solid: 1H NMR (CDCl3) 1.26 (3H, t, J=6.9 Hz), 1.32-1.35 (6H, m), 1.59-1.66 (10H, m), 1.82 (2H, quint, J=6.9 Hz), 1.94-1.97 (6H, m), 2.05-2.07 (3H, m), 2.28 (2H, t, J=6.9 Hz), 2.36 (2H, t, J=6.9 Hz), 3.16 (2H, q, J=6.9 Hz), 4.05-4.14 (5H, m), 4.31 (1H, s); LC-MS (ESI) m/z calcd for C25H42N2O5 [M+H]+ 451.31. found [M+H]+ 451.20; mp 58-59 C. Anal. (C25H42N2O5) C, H, N.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
0.12 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Thionylchloride (8.15 ml, 0.112 mols) was added dropwise to an ethanol (500 ml) solution of 8-bromooctanoic acid (50.0 g, 0.224 mols) with cooling with ice, and the reaction mixture was then stirred for 12 hours at room temperature. The reaction mixture was concentrated in vacuo, and a saturated aqueous sodium bicarbonate solution was added to the residue, which was then extracted with ethyl acetate. The organic layer was washed with water and a saturated aqueous sodium chloride solution, then dried, and concentrated in vacuo. The thus-obtained crude product was purified by alumina column chromatography (hexane) to obtain the entitled compound (51.6 g) as an oil.
Quantity
8.15 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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